molecular formula C12H22O2 B13489605 2-[5-methyl-2-(propan-2-yl)cyclohexyl]acetic acid, Mixture of diastereomers

2-[5-methyl-2-(propan-2-yl)cyclohexyl]acetic acid, Mixture of diastereomers

Cat. No.: B13489605
M. Wt: 198.30 g/mol
InChI Key: BWILOKXTGAEHCY-UHFFFAOYSA-N
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Description

2-[5-methyl-2-(propan-2-yl)cyclohexyl]acetic acid, mixture of diastereomers, is a compound with a complex structure that includes a cyclohexyl ring substituted with a methyl and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-methyl-2-(propan-2-yl)cyclohexyl]acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-2-(propan-2-yl)cyclohexanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of advanced purification techniques such as chromatography can ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[5-methyl-2-(propan-2-yl)cyclohexyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

2-[5-methyl-2-(propan-2-yl)cyclohexyl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[5-methyl-2-(propan-2-yl)cyclohexyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-methyl-2-(propan-2-yl)cyclohexyl]oxyacetic acid
  • 2-[5-methyl-2-(propan-2-yl)cyclohexyl]ethanoate
  • 2-[5-methyl-2-(propan-2-yl)cyclohexyl]butanoate

Uniqueness

2-[5-methyl-2-(propan-2-yl)cyclohexyl]acetic acid is unique due to its specific substitution pattern on the cyclohexyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in research exploring its biological activities.

Properties

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

2-(5-methyl-2-propan-2-ylcyclohexyl)acetic acid

InChI

InChI=1S/C12H22O2/c1-8(2)11-5-4-9(3)6-10(11)7-12(13)14/h8-11H,4-7H2,1-3H3,(H,13,14)

InChI Key

BWILOKXTGAEHCY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)CC(=O)O)C(C)C

Origin of Product

United States

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